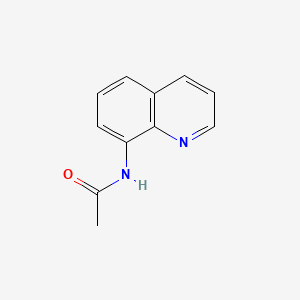

N-(quinolin-8-yl)acetamide

Description

N-(Quinolin-8-yl)acetamide is a heterocyclic compound featuring a quinoline backbone substituted with an acetamide group at the 8-position. Its synthesis typically involves coupling reactions, such as the Sonogashira-Hagihara cross-coupling, to form organoboron polymers or via direct amidation of 8-aminoquinoline derivatives . Key physicochemical properties include:

- Molecular weight: 187.23 g/mol (ESI-MS(+)) .

- IR peaks: 3286 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch) .

- Melting point: 76–78°C .

This compound is widely used as a bidentate ligand in organoboron chemistry, enabling the synthesis of luminescent polymers with quantum yields up to 0.53 . It also serves as a precursor for fluorescent sensors and bioactive molecules .

Properties

IUPAC Name |

N-quinolin-8-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWWRMMAWZGAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20876289 | |

| Record name | 8-ACETYLAMINOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33757-42-5 | |

| Record name | N-8-Quinolinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33757-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Acetylaminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033757425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33757-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 33757-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-ACETYLAMINOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Acetylaminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTW53KQ3TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(quinolin-8-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 8-aminoquinoline with acetic anhydride or acetyl chloride under basic conditions. This reaction typically proceeds smoothly at room temperature, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently, and purification steps are streamlined to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

1.1 Neurodegenerative Disease Treatment

N-(quinolin-8-yl)acetamide derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research indicates that these compounds can act as multi-target directed ligands (MTDLs), combining metal-chelating properties with antioxidant activities. For instance, a study synthesized several 8-aminoquinoline derivatives linked to natural antioxidant acids like lipoic and caffeic acids. These compounds demonstrated significant copper-chelating abilities and reactive oxygen species (ROS) scavenging activities, suggesting their potential as therapeutic agents against neurodegeneration .

1.2 Antimycobacterial Activity

Recent studies have shown that this compound exhibits promising antimycobacterial properties. Specifically, synthesized compounds based on this structure displayed effective anti-tuberculosis activity with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL . This highlights the compound's potential in developing new treatments for resistant strains of Mycobacterium tuberculosis.

Sensor Technology

2.1 Fluorescent Probes for Metal Ion Detection

This compound derivatives have been utilized as fluorescent chemosensors for detecting metal ions, particularly zinc ions (Zn²⁺). The incorporation of carboxamide groups into the 8-aminoquinoline structure has enhanced the water solubility and cell membrane permeability of these compounds, making them suitable for biological applications . A systematic review highlighted various fluorescent sensor designs based on these derivatives, demonstrating their effectiveness in environmental and biological contexts.

Table 1: Summary of Fluorescent Probes Based on this compound Derivatives

| Year | Analyte | Binding Mode | Sensing Mechanism | Detection Limits |

|---|---|---|---|---|

| 2015 | Zn²⁺ | Lower rim amide-linked 8-amino quinoline | Absorption and ESI MS Spectra | Not specified |

| 2016 | CEA | Aptamer conjugated to modified UCPS | FRET | 0.8 pg/mL |

| 2021 | Zn²⁺ | Amidoquinoline as recognition element | Internal charge transfer (ICT) | Not specified |

Materials Science

3.1 Organoboron Compounds

This compound has been involved in the synthesis of organoboron compounds, which are significant in bioimaging and organic light-emitting diodes (OLEDs). These compounds demonstrate favorable fluorescence properties and have been characterized for their potential applications in functional polymers and photocatalysts . The ability to form stable complexes with various metal ions further enhances their utility in materials science.

Case Studies

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of novel 8-aminoquinoline derivatives against oxidative stress-induced damage in cellular models. The compounds were shown to significantly reduce ROS levels and improve cell viability under oxidative stress conditions, indicating their potential application as neuroprotective agents .

Case Study 2: Zinc Sensing Applications

Another research effort focused on developing a series of fluorescent probes based on this compound derivatives for real-time detection of Zn²⁺ ions in living cells. The probes exhibited high selectivity and sensitivity, allowing for effective monitoring of zinc levels within biological systems .

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, the compound can chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

The following compounds share the quinolin-8-yl backbone but differ in substituents, leading to distinct properties:

*Calculated based on molecular formula.

Key Findings:

- Trifluorinated derivatives (e.g., 2,2,2-trifluoro-N-(quinolin-8-yl)acetamide) exhibit enhanced electronic properties due to the electron-withdrawing CF₃ group, making them suitable for drug development .

- Bromo-substituted analogs (e.g., 2-Bromo-N-(quinolin-8-yl)acetamide) show high cytotoxicity (91% yield) and are potent inhibitors of thymidylate synthase, a cancer target .

- Sulfonamide derivatives (e.g., N-Methylquinoline-8-sulfonamide) demonstrate selective binding to zinc proteases, with applications in enzyme inhibition studies .

Luminescent Materials

This compound-based organoboron polymers achieve quantum yields of 0.53, outperforming non-fluorinated analogs. The introduction of electron-withdrawing groups (e.g., CF₃) further enhances luminescence efficiency .

Fluorescent Sensors

N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL) acts as a Cd²⁺-selective sensor with a 1:1 binding stoichiometry. Unlike Zn²⁺, which induces internal charge transfer (ICT), Cd²⁺ triggers photoinduced electron transfer (PET), enabling selective detection .

Biological Activity

N-(quinolin-8-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is derived from quinoline, a bicyclic aromatic compound known for its pharmacological significance. The structural formula can be represented as follows:

The presence of the quinoline moiety contributes to its biological activity by facilitating interactions with various biological targets.

1. Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For example, a series of synthesized compounds based on this scaffold showed potent inhibition against lung (A549) and breast (MCF-7) cancer cell lines. The following table summarizes the efficacy of selected derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-morpholino-N-(quinolin-8-yl)acetamide | A549 | 15.2 | Induction of apoptosis |

| 2-di-n-propylamino-N-(quinolin-8-yl)acetamide | MCF-7 | 12.5 | Inhibition of cell proliferation |

| 2-di-n-butylamino-N-(quinolin-8-yl)acetamide | A549 | 10.3 | Cell cycle arrest |

These compounds were noted for their ability to induce apoptosis in cancer cells, suggesting their potential as lead compounds for further development in cancer therapy .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro assays indicated that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table outlines the minimum inhibitory concentrations (MICs) observed:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight the compound's potential as an antimicrobial agent, particularly in the treatment of infections caused by resistant strains .

3. Antioxidant Activity

This compound has shown promising antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. In studies assessing its ability to scavenge free radicals, it demonstrated significant ROS-scavenging activity comparable to established antioxidants:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 90 |

This antioxidant capability is attributed to its ability to chelate metal ions and neutralize reactive oxygen species, which may have implications for neuroprotection and other oxidative stress-related conditions .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study published in Scientific Reports, researchers evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The study found that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The findings suggest that modifications to the quinoline structure can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant bacteria. The results indicated that certain derivatives exhibited lower MIC values than standard antibiotics, suggesting their potential role in combating resistant infections .

Q & A

Q. What are the common synthetic routes for preparing N-(quinolin-8-yl)acetamide and its derivatives?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 8-aminoquinoline with bromoacetyl bromide in the presence of a base like triethylamine yields 2-bromo-N-(quinolin-8-yl)acetamide . Further derivatization can involve azide substitution (e.g., replacing bromine with azide using sodium azide in DMSO) . Alternative methods include refluxing 8-aminoquinoline with acetic anhydride or acyl chlorides . Key characterization techniques include (e.g., δ 10.74 ppm for the amide proton) and ESI-MS for molecular weight confirmation .

Q. How is the structural conformation of this compound validated in coordination complexes?

X-ray crystallography is critical for validating structural conformations. For instance, in organoboron polymers, the bidentate ligand behavior of this compound is confirmed by analyzing bond lengths and angles between the amide group and boron atoms . Dihedral angles between the quinoline ring and coordinating moieties (e.g., benzene rings) are also measured to assess steric effects .

Advanced Research Questions

Q. How does the π-conjugation of this compound influence the fluorescent properties of organoboron polymers?

The π-conjugated linker in polymers synthesized using this compound significantly enhances fluorescent quantum efficiency. For example, polymers with triphenylboron show a 43–53% increase in quantum yield due to extended conjugation and energy transfer between the quinoline moiety and boron center . Methodologically, UV-Vis spectroscopy and time-resolved fluorescence decay assays are used to quantify these effects .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in cytotoxicity or apoptosis induction (e.g., in lung cancer studies) are addressed by:

- Dose-response profiling : Testing compounds across a wide concentration range to identify non-linear effects .

- Mechanistic validation : Using flow cytometry to confirm apoptosis (via Annexin V/PI staining) and Western blotting to assess protein markers (e.g., Bcl-2, caspase-3) .

- Computational modeling : Docking studies to verify ligand-receptor interactions (e.g., with glyoxalase 1 or DNA) .

Q. How can reaction conditions be optimized for synthesizing this compound-based copper(II) complexes with enhanced bioactivity?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve metal-ligand coordination .

- Stoichiometric control : A 1:2 metal-to-ligand ratio maximizes complex stability .

- pH modulation : Neutral to slightly basic conditions (pH 7–8) prevent ligand protonation .

- Purification : Silica gel chromatography with dichloromethane/methanol gradients isolates high-purity complexes .

Q. What analytical methods are used to resolve spectral overlaps in NMR characterization of this compound derivatives?

Advanced NMR techniques include:

- : Resolves coupling between adjacent protons in the quinoline ring .

- : Assigns carbon types (e.g., differentiating amide carbonyls from aromatic carbons) .

- HSQC/HMBC : Correlates and signals to confirm substituent positions .

Methodological Guidelines

- Synthesis : Prioritize anhydrous conditions for halogenated intermediates to avoid hydrolysis .

- Characterization : Combine HRMS and elemental analysis for purity validation .

- Biological Testing : Include positive controls (e.g., cisplatin for cytotoxicity assays) and replicate experiments ≥3 times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.